potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide
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Overview
Description
Potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide is a chemical compound with the molecular formula C10H18BF3NO2K. It is a boron-containing compound often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide typically involves the reaction of 1-[(tert-butoxy)carbonyl]piperidin-3-ylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
- Dissolve 1-[(tert-butoxy)carbonyl]piperidin-3-ylboronic acid in an anhydrous solvent such as tetrahydrofuran (THF).
- Add potassium fluoride and trifluoroboric acid to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like THF or toluene.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide in Suzuki-Miyaura coupling involves the following steps:
Transmetalation: The boron atom in the compound transfers its organic group to the palladium catalyst.
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
The molecular targets and pathways involved include the palladium catalyst and the organic halide substrate, which undergoes transformation to form the desired product.
Comparison with Similar Compounds
Potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}trifluoroboranuide is unique due to its stability and reactivity in Suzuki-Miyaura coupling. Similar compounds include:
Potassium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}trifluoroboranuide: Similar structure but with a different position of the boron atom.
Potassium {1-[(tert-butoxy)carbonyl]piperidin-3-yl}methyltrifluoroboranuide: Contains a methyl group, affecting its reactivity and applications.
These compounds share similar properties but differ in their specific reactivity and applications, making this compound a valuable reagent in its own right.
Properties
CAS No. |
2652037-40-4 |
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Molecular Formula |
C10H18BF3KNO2 |
Molecular Weight |
291.16 g/mol |
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]boranuide |
InChI |
InChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-5-8(7-15)11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1 |
InChI Key |
LESJQOAGMVLYSG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCCN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Purity |
95 |
Origin of Product |
United States |
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